molecular formula C20H18N4O2S B2639965 1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one CAS No. 2108839-96-7

1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one

Cat. No. B2639965
CAS RN: 2108839-96-7
M. Wt: 378.45
InChI Key: GKAGHESMMLYZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound’s unique structure makes it a promising candidate for antitumor research. Several derivatives of thiophene and triazolopyrimidine have demonstrated potent antitumor effects. For instance, the synthesized compound has been evaluated against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines using the MTT method. The results indicated high potency compared to the standard antitumor drug Cisplatin . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antimicrobial Properties

Thiophene derivatives have received attention for their antimicrobial activities. Among the synthesized compounds, certain derivatives containing imidazole moieties exhibited good antimicrobial potential . Exploring the compound’s efficacy against specific pathogens, such as bacteria or fungi, could provide valuable insights for drug development.

Photophysical Properties

Exploring the compound’s photophysical behavior, such as absorption and emission spectra, fluorescence, and phosphorescence, could reveal its applications in optoelectronics, sensors, and imaging. Its unique heterocyclic structure may lead to interesting optical properties.

properties

IUPAC Name

1-methyl-4-thiophen-2-yl-5-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-23-10-15(13(8-19(23)25)18-3-2-6-27-18)20(26)24-12-4-5-17(24)14-9-21-11-22-16(14)7-12/h2-3,6,8-12,17H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGHESMMLYZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3C4CCC3C5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one

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